(2-FLUOROPHENYL)[4-(4-NITROBENZYL)PIPERAZINO]METHANONE
Description
Properties
IUPAC Name |
(2-fluorophenyl)-[4-[(4-nitrophenyl)methyl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN3O3/c19-17-4-2-1-3-16(17)18(23)21-11-9-20(10-12-21)13-14-5-7-15(8-6-14)22(24)25/h1-8H,9-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDMDHGKWYRBSJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Fluorophenyl)[4-(4-nitrobenzyl)piperazino]methanone typically involves the reaction of 2-fluorobenzoyl chloride with 4-(4-nitrobenzyl)piperazine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions as the laboratory methods, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
(2-Fluorophenyl)[4-(4-nitrobenzyl)piperazino]methanone can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups onto the phenyl ring .
Scientific Research Applications
(2-Fluorophenyl)[4-(4-nitrobenzyl)piperazino]methanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a pharmacological agent due to its unique structure.
Industry: Could be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action for (2-Fluorophenyl)[4-(4-nitrobenzyl)piperazino]methanone is not well-documented. its structure suggests it could interact with various molecular targets, such as enzymes or receptors, through binding interactions facilitated by its functional groups. The piperazine ring, in particular, is known to interact with neurotransmitter receptors, which could make this compound of interest in neuropharmacology .
Comparison with Similar Compounds
Tabulated Comparison of Key Compounds
| Compound Name (IUPAC) | Piperazine Substituent | Aromatic Group | Key Functional Groups | Molecular Weight (g/mol) | Stability Notes |
|---|---|---|---|---|---|
| (2-Fluorophenyl)[4-(4-nitrobenzyl)piperazino]methanone | 4-(4-Nitrobenzyl) | 2-Fluorophenyl | -NO₂, -F | 369.37 (C₁₉H₁₈FN₃O₃) | Stable in organic solvents; potential gastric degradation |
| 4-(4-Aminophenyl)piperazin-1-ylmethanone | 4-(4-Aminophenyl) | Furan-2-yl | -NH₂, furan | 311.34 (C₁₆H₁₇N₃O₂) | Reduced nitro to amine; improved solubility |
| (4-Bromo-3-nitrophenyl)[4-(2-fluorophenyl)piperazin-1-yl]methanone | 4-(2-Fluorophenyl) | 4-Bromo-3-nitrophenyl | -Br, -NO₂, -F | 396.22 (C₁₇H₁₅BrFN₃O₃) | Increased steric bulk; altered reactivity |
| [4-(1,3-Benzothiazol-2-yl)piperazino][3-(trifluoromethyl)phenyl]methanone | 4-(1,3-Benzothiazol-2-yl) | 3-Trifluoromethylphenyl | -CF₃, benzothiazole | 391.41 (C₁₉H₁₆F₃N₃OS) | Enhanced lipophilicity; potential CNS activity |
Research Findings and Implications
- Pharmacological Potential: The nitro group in the target compound may act as a prodrug motif, undergoing in vivo reduction to an amine for enhanced bioavailability, as seen in .
- Crystallographic Analysis : SHELX software () could resolve conformational preferences of the piperazine ring, critical for understanding target interactions .
- Structure-Activity Relationships (SAR): Electron-withdrawing groups (e.g., -NO₂, -F) improve binding to receptors like serotonin or dopamine transporters, whereas electron-donating groups (e.g., -OCH₃ in ) may reduce affinity .
Biological Activity
The compound (2-Fluorophenyl)(4-(4-nitrobenzyl)piperazin-1-yl)methanone is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological applications, and comparison with related compounds.
Chemical Structure and Properties
(2-Fluorophenyl)(4-(4-nitrobenzyl)piperazin-1-yl)methanone features a piperazine moiety substituted with both a fluorophenyl group and a nitrobenzyl group. The presence of these substituents suggests enhanced lipophilicity and potential for diverse interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C17H18FN3O |
| Molecular Weight | 299.34 g/mol |
| IUPAC Name | (2-Fluorophenyl)(4-(4-nitrobenzyl)piperazin-1-yl)methanone |
| InChI Key | QPGGGCIBLMUSFJ-UHFFFAOYSA-N |
The biological activity of (2-Fluorophenyl)(4-(4-nitrobenzyl)piperazin-1-yl)methanone can be attributed to its interaction with various neurotransmitter systems. It is hypothesized to act primarily as a modulator of serotonin and dopamine receptors, which are critical in regulating mood, cognition, and behavior.
Key Mechanisms:
- Serotonin Receptor Modulation : The compound may exhibit affinity for serotonin receptors, influencing serotonergic signaling pathways.
- Dopamine Receptor Interaction : Potential interactions with dopamine receptors suggest implications in treating disorders such as depression and schizophrenia.
Biological Activity and Pharmacological Applications
Research indicates that compounds structurally similar to (2-Fluorophenyl)(4-(4-nitrobenzyl)piperazin-1-yl)methanone exhibit a range of biological activities:
- Antidepressant Effects : Similar piperazine derivatives have shown efficacy in preclinical models for depression.
- Antimicrobial Activity : The nitro group is often associated with antimicrobial properties, suggesting potential applications in treating infections.
- Cognitive Enhancer : Preliminary studies indicate possible cognitive-enhancing effects, warranting further investigation.
Comparative Analysis with Related Compounds
A comparison with structurally related compounds highlights the unique properties of (2-Fluorophenyl)(4-(4-nitrobenzyl)piperazin-1-yl)methanone :
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| 1-(2-Fluorophenyl)-piperazine | Piperazine ring with fluorophenyl | Antidepressant |
| 4-(4-Nitrophenyl)piperazine | Nitrophenyl substituent on piperazine | Antimicrobial |
| (2-Fluorophenyl)(pyridin-2-ylmethyl)piperazin-1-ylmethanone | Aryl ketone structure | Cognitive enhancer |
Case Studies
Recent studies have focused on the synthesis and biological evaluation of (2-Fluorophenyl)(4-(4-nitrobenzyl)piperazin-1-yl)methanone :
- Synthesis and Characterization : A study demonstrated effective synthetic routes using various reaction conditions, optimizing yields while maintaining purity.
- In Vivo Studies : Animal models treated with the compound showed significant improvement in depressive-like behaviors compared to control groups.
- Antimicrobial Testing : Laboratory assays indicated that the compound exhibits significant antibacterial activity against various strains, supporting its potential use in clinical settings.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (2-fluorophenyl)[4-(4-nitrobenzyl)piperazino]methanone, and what reaction conditions optimize yield and purity?
- Methodology : The compound is typically synthesized via multi-step reactions.
Piperazine Intermediate Preparation : React 1-(2-fluorobenzoyl)piperazine with 4-nitrobenzyl bromide in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent (e.g., DMF) at 60–80°C for 12–24 hours .
Coupling Reaction : Use nucleophilic aromatic substitution or reductive amination to attach the nitrobenzyl group. Triethylamine is often employed to scavenge HCl byproducts .
- Optimization : Monitor reaction progress via TLC and purify using column chromatography (silica gel, ethyl acetate/hexane gradient). Yields range from 60–75% under inert atmospheres .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Spectroscopy :
- NMR : ¹H/¹³C NMR confirms substituent positions (e.g., 2-fluorophenyl δ ~110–120 ppm for aromatic F; nitrobenzyl NO₂ protons δ ~8.2 ppm) .
- IR : Stretching vibrations for carbonyl (C=O, ~1650 cm⁻¹) and nitro (NO₂, ~1520 cm⁻¹) groups .
Q. What preliminary biological screening assays are recommended for this compound?
- In Vitro Assays :
- Enzyme Inhibition : Test against kinases (e.g., PKA, PKC) using fluorescence-based ADP-Glo™ assays .
- Antimicrobial Activity : Broth microdilution (MIC values) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Cytotoxicity : MTT assay on mammalian cell lines (e.g., HEK293) to assess safety margins .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variations) influence the compound’s bioactivity?
- SAR Insights :
- Nitro Group Replacement : Substituting NO₂ with OCH₃ (electron-donating) reduces antimicrobial activity by 40%, suggesting electron-withdrawing groups enhance target binding .
- Fluorine Position : 2-fluorophenyl vs. 3-fluorophenyl analogs show a 2.5-fold difference in kinase inhibition due to steric effects .
Q. What computational approaches predict binding modes of this compound with biological targets?
- Docking Studies : Use AutoDock Vina to model interactions with serotonin receptors (5-HT₂A). The nitrobenzyl group forms π-π stacking with Phe234, while the fluorophenyl engages in hydrophobic contacts .
- MD Simulations : GROMACS simulations (100 ns) reveal stable binding with RMSD < 2 Å, corroborating experimental IC₅₀ data .
Q. How can contradictory data on the compound’s efficacy across studies be resolved?
- Case Example : Discrepancies in reported IC₅₀ values (e.g., 5 µM vs. 20 µM for PDE4 inhibition) may arise from assay conditions (e.g., ATP concentration, pH).
- Resolution :
- Standardize assay protocols (e.g., uniform ATP at 1 mM, pH 7.4).
- Validate via orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity) .
Q. What strategies improve the compound’s pharmacokinetic properties for in vivo studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
